molecular formula C16H25N3O3S B2663248 N-(1-Cyclohexyl-3,5-dimethylpyrazol-4-yl)-3-ethenylsulfonylpropanamide CAS No. 2224539-52-8

N-(1-Cyclohexyl-3,5-dimethylpyrazol-4-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2663248
CAS RN: 2224539-52-8
M. Wt: 339.45
InChI Key: VUAZRXCLYIYJPO-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazole is a chemical compound with the molecular formula C5H8N2 and a molecular weight of 96.1304 .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazole consists of a pyrazole ring with two methyl groups attached at the 3 and 5 positions .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white crystal that is soluble in ethanol, ether, chloroform, and methanol, and also soluble in water. It has a melting point of 105-108℃ (lit.) and a boiling point of 218℃ (lit.). Its relative density is 1.027g/cm3 .

Safety And Hazards

3,5-Dimethylpyrazole has a hazard code of Xn and a hazard level of 22-36/37/38. It should be stored in a cool, dark place .

properties

IUPAC Name

N-(1-cyclohexyl-3,5-dimethylpyrazol-4-yl)-3-ethenylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-4-23(21,22)11-10-15(20)17-16-12(2)18-19(13(16)3)14-8-6-5-7-9-14/h4,14H,1,5-11H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAZRXCLYIYJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCCCC2)C)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyclohexyl-3,5-dimethylpyrazol-4-yl)-3-ethenylsulfonylpropanamide

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